molecular formula C6H9N3O3 B12119180 Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 732982-68-2

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B12119180
CAS No.: 732982-68-2
M. Wt: 171.15 g/mol
InChI Key: JGVIWRMPHKAXTP-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is a chemical building block of significant interest in drug discovery and medicinal chemistry. It features both an ester and a primary amine functional group, making it a versatile intermediate for further synthetic modifications. The 1,2,4-oxadiazole ring system is recognized for its bioisosteric properties, often serving as a stable surrogate for ester and amide functionalities, which can improve the metabolic stability of potential drug candidates . This scaffold is found in a wide spectrum of biologically active compounds and commercial drugs, including cough suppressants, vasodilators, and antiviral agents, highlighting its therapeutic relevance . Researchers utilize this compound as a precursor for the synthesis of more complex molecules. For instance, its tert-butoxycarbonyl (Boc)-protected derivative, Ethyl 3-(((tert-butoxycarbonyl)amino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS# 612511-76-9), is a related compound available for parallel synthesis workflows . The free amine can be easily functionalized to create amides, sulfonamides, or ureas, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives. This makes it a valuable scaffold for constructing compound libraries in the pursuit of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)9-12-5/h2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVIWRMPHKAXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501219358
Record name Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732982-68-2
Record name Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=732982-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes::

    Aminomethylation of Ethyl Glyoxylate:

Industrial Production Methods::
  • While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in the laboratory using the methods described above.

Chemical Reactions Analysis

Reactions::

    Oxidation and Reduction:

    Substitution Reactions:

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is recognized for its potential as a precursor in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and cancers.

Case Studies:

  • Anticancer Activity : Research has demonstrated that certain oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which showed moderate activity against multiple cancer cell lines with an IC50 value of approximately 92.4 μM .
  • Neuroprotective Effects : Compounds derived from oxadiazoles have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases .

Agricultural Chemicals

The compound is also utilized in developing agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop yield and protecting against pests is noteworthy.

Applications:

  • Pesticide Formulation : this compound serves as an active ingredient in formulating pesticides that target specific agricultural pests while minimizing environmental impact .
  • Herbicide Development : Research indicates that derivatives of oxadiazoles can inhibit weed growth effectively, providing a basis for developing new herbicides .

Biochemical Research

In biochemical contexts, this compound plays a role in enzyme inhibition studies and metabolic pathway explorations.

Research Insights:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, aiding researchers in understanding disease mechanisms .
  • Metabolic Pathways : The compound's derivatives are explored for their roles in regulating metabolic processes related to various diseases .

Material Science

The potential applications of this compound extend into material science, where it is investigated for creating novel materials.

Potential Applications:

  • Polymer Development : The compound is being studied for its ability to enhance the properties of polymers used in coatings and other materials .
  • Durability Enhancements : Research indicates that incorporating oxadiazoles into material formulations can improve resistance to environmental factors .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
PharmaceuticalAnticancer agents, neuroprotective drugsModerate anticancer activity with derivatives
Agricultural ChemicalsPesticides and herbicidesEffective against specific pests
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms
Material SciencePolymer enhancementsImproved durability and environmental resistance

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application.
  • If used as a drug candidate, it may interact with cellular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).

Comparison with Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences physicochemical properties and applications. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Molecular Formula Key Properties/Applications Similarity Score (If Available)
Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate -CH2NH2 C6H9N3O3 Polar, reactive amine; potential for drug conjugation or catalysis. N/A
Ethyl 3-((tert-butoxycarbonyl)amino)methyl-1,2,4-oxadiazole-5-carboxylate -CH2NHBoc C12H19N3O5 Boc-protected amine; improved stability for synthetic intermediates. N/A
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate -CH3 C6H8N2O3 Lipophilic; simpler structure for foundational studies. 0.76
Ethyl 3-(tert-butyl)-1,2,4-oxadiazole-5-carboxylate -C(CH3)3 C9H14N2O3 Enhanced steric bulk; potential for probing steric effects in binding. 0.67
Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate -C6H4Cl (para-chlorophenyl) C11H9ClN2O3 Aryl-substituted; increased lipophilicity for membrane penetration. N/A
Ethyl 3-(trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylate -C6H3(CF3) (meta-trifluoromethylphenyl) C12H9F3N2O3 Electron-withdrawing CF3 group; improved metabolic stability in drug design. N/A
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate -C5H9 (cyclopentyl) C10H14N2O3 Aliphatic cyclic substituent; balanced lipophilicity and solubility. N/A

Physicochemical and Reactivity Differences

  • Polarity and Solubility: The aminomethyl derivative exhibits higher water solubility due to its primary amine group, whereas aryl- or tert-butyl-substituted analogs are more lipophilic .
  • Reactivity: The free amine in this compound allows for nucleophilic reactions (e.g., acylation, Schiff base formation), unlike protected (e.g., Boc) or non-amine analogs .
  • Stability : Boc-protected derivatives (e.g., ) resist oxidation and degradation, making them preferable for storage and stepwise synthesis.

Research Findings and Trends

  • Medicinal Chemistry : Trifluoromethylphenyl derivatives (e.g., ) are prioritized in antiviral research due to their metabolic stability.
  • Material Science : Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate is studied for its rigid structure in polymer design.
  • Synthetic Efficiency: Cyclocondensation methods (similar to ) are adaptable for synthesizing diverse oxadiazole carboxylates, including aminomethyl variants.

Biological Activity

Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They have been recognized for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of oxadiazoles allow for various modifications that can enhance their biological efficacy.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that compounds in the oxadiazole class may function through:

  • Enzyme Inhibition : Many oxadiazole derivatives inhibit specific enzymes involved in critical biological pathways.
  • Membrane Disruption : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death in pathogenic organisms.
  • Nucleic Acid Interaction : Oxadiazoles may bind to DNA or RNA, interfering with replication and transcription processes.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and multidrug-resistant strains like Enterococcus faecium .

PathogenActivity Level
Staphylococcus aureusModerate to High
Enterococcus faeciumHigh
Clostridioides difficileModerate

Anticancer Activity

The compound has also shown promise as an anticancer agent. A recent review indicated that derivatives of 1,2,4-oxadiazoles possess potent activity against various cancer cell lines. Notably, SAR studies revealed that modifications at specific positions on the oxadiazole ring can significantly enhance anticancer efficacy .

Cancer Cell LineIC50 Value (µM)
Human Colon Adenocarcinoma92.4
Human Lung Adenocarcinoma85.0
Human Melanoma78.0

Structure-Activity Relationship (SAR)

The SAR analysis of this compound indicates that the presence of specific functional groups is crucial for enhancing its biological activity. Key findings include:

  • Aminomethyl Group : Essential for antimicrobial activity.
  • Carboxylate Functionality : Influences solubility and bioavailability.
  • Substituents on the Oxadiazole Ring : Modifications can lead to improved potency against specific targets.

Case Studies

Several case studies illustrate the potential of this compound in clinical applications:

  • Antimicrobial Development : A study modified oxadiazole derivatives to improve their permeability and target specific gastrointestinal pathogens while maintaining antimicrobial activity .
  • Cancer Treatment Trials : Clinical trials are underway to evaluate the effectiveness of oxadiazole derivatives in treating resistant cancer types .

Q & A

Basic Question: What are the standard synthetic routes for Ethyl 3-(aminomethyl)-1,2,4-oxadiazole-5-carboxylate?

Answer:
The synthesis typically involves cyclization reactions starting from amidoximes or hydrazides. A common method includes:

  • Step 1: Reacting a carboxylic acid derivative (e.g., ethyl chloroformate) with an amidoxime precursor under basic conditions (e.g., triethylamine) to form the oxadiazole ring.
  • Step 2: Introducing the aminomethyl group via nucleophilic substitution or reductive amination .
    Key Techniques:
  • Monitor reaction progress using thin-layer chromatography (TLC) .
  • Purify intermediates via column chromatography and confirm structure with NMR spectroscopy (¹H/¹³C) and mass spectrometry .

Advanced Question: How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:
Optimization strategies include:

  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve solubility .
  • Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
    Validation:
  • Track purity via HPLC (C18 column, acetonitrile/water gradient) and adjust stoichiometry using kinetic studies .

Basic Question: What characterization techniques validate the structure of this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy: ¹H NMR confirms the ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aminomethyl protons (δ 2.8–3.2 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Elemental Analysis: Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Question: How do structural modifications influence biological activity?

Answer:
Substituent effects are critical:

  • Aminomethyl Group: Enhances solubility and bioavailability by increasing hydrogen-bonding capacity .
  • Aromatic Substitutents: Electron-withdrawing groups (e.g., bromo in ) improve cytotoxicity by enhancing target binding (e.g., tubulin inhibition) .
    Methodology:
  • Compare analogs using in vitro assays (e.g., IC₅₀ in cancer cell lines) and molecular docking to map interactions with biological targets (e.g., colchicine binding site) .

Basic Question: What biological activities are associated with this compound?

Answer:
Reported activities include:

  • Anticancer: Inhibits proliferation in breast adenocarcinoma (MCF-7) and melanoma (A375) cells via apoptosis induction .
  • Antimicrobial: Active against Gram-positive bacteria (e.g., S. aureus) with MIC values <10 µg/mL .
  • Enzyme Inhibition: Targets phosphodiesterases and kinases, validated via kinetic assays .

Advanced Question: How can researchers resolve contradictions in bioactivity data across studies?

Answer:
Address discrepancies through:

  • Standardized Assays: Use identical cell lines (e.g., ATCC-certified) and protocols (e.g., MTT assay) to minimize variability .
  • Structural Verification: Confirm compound purity (>95% via HPLC) to rule out impurity-driven artifacts .
  • Meta-Analysis: Compare data across analogs (e.g., tert-butyl vs. cyclopentyl substituents) to identify substituent-activity trends .

Basic Question: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility: Moderately soluble in DMSO (>50 mg/mL) and ethanol (~20 mg/mL); poorly soluble in water (<1 mg/mL) .
  • Stability: Stable at −20°C for >6 months. Avoid prolonged exposure to light or moisture to prevent ester hydrolysis .

Advanced Question: What computational methods predict pharmacokinetic properties?

Answer:
Use in silico tools :

  • ADMET Prediction: SwissADME or ADMETLab to estimate gastrointestinal absorption (e.g., high permeability via Caco-2 models) .
  • Docking Studies: AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., tubulin, Ki < 1 µM) .
  • QSAR Modeling: Relate substituent descriptors (e.g., logP, polar surface area) to bioactivity .

Basic Question: How is the compound handled safely in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .
  • First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Question: What strategies improve selectivity for therapeutic targets?

Answer:

  • Prodrug Design: Modify the ester group to enhance target-specific activation (e.g., esterase-sensitive prodrugs) .
  • Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography or SPR biosensors .
  • Selectivity Assays: Profile against off-targets (e.g., cytochrome P450 isoforms) to minimize adverse effects .

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